

# Unveiling the Toxicological Profile of Dipropyl Adipate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Dipropyl adipate*

Cat. No.: *B086888*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology and safety data for **dipropyl adipate**. The information is compiled from a variety of sources, including reports from the Cosmetic Ingredient Review (CIR) and data from Safety Data Sheets (SDS), with a focus on presenting clear, quantitative data and detailed experimental methodologies. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

## Executive Summary

**Dipropyl adipate** exhibits a low order of acute toxicity via oral and dermal routes of exposure. It is considered to be, at most, a very mild and transient eye irritant and a minimal skin irritant. Current data does not indicate that **dipropyl adipate** is a skin sensitizer or mutagenic. The available information suggests a favorable safety profile for its use in various applications, including cosmetics and personal care products.

## Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

## Oral Toxicity

**Dipropyl adipate** has a low acute oral toxicity. A study in rats established an LD50 (Lethal Dose, 50%) of >6,000 mg/kg body weight.

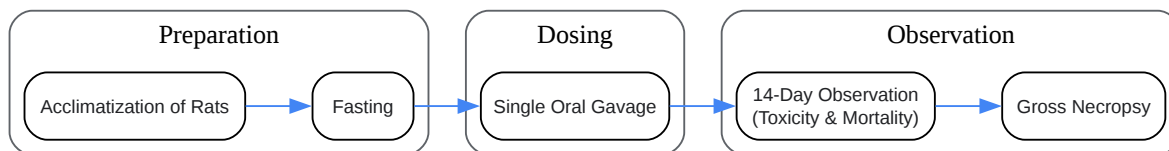
Table 1: Acute Oral Toxicity of **Dipropyl Adipate**

Species	Route	LD50 (mg/kg bw)	Reference
Rat	Oral	>6,000	[1]
Rat	Intraperitoneal	3786	[2]

#### Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 401/423/425)

The acute oral toxicity of **dipropyl adipate** was likely determined using a method similar to the OECD Guidelines for the Testing of Chemicals, such as TG 401 (Acute Oral Toxicity), TG 423 (Acute Toxic Class Method), or TG 425 (Up-and-Down Procedure).[3][4][5] These protocols share common principles:

- **Test Animals:** Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.[5] Animals are acclimatized to laboratory conditions before the study.
- **Dosing:** The test substance is administered in a single dose by gavage.[6] Animals are fasted before dosing to promote absorption.
- **Dose Levels:** A limit test at a high dose (e.g., 2000 or 5000 mg/kg) is often performed first. If no mortality is observed, the LD50 is considered to be above this level. If mortality occurs, a dose-ranging study with multiple dose groups is conducted.
- **Observation Period:** Animals are observed for signs of toxicity and mortality for at least 14 days after administration.[7] Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the study to identify any pathological changes.



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*Experimental Workflow for Acute Oral Toxicity Testing.*

## Dermal Toxicity

The acute dermal toxicity of **dipropyl adipate** is also low, with an LD50 in rabbits reported to be greater than 2000 mg/kg body weight.[7]

Table 2: Acute Dermal Toxicity of **Dipropyl Adipate**

Species	Route	LD50 (mg/kg bw)	Reference
Rabbit	Dermal	>2000	[7]

Experimental Protocol: Acute Dermal Toxicity (Based on OECD Guideline 402)

The acute dermal toxicity study for **dipropyl adipate** would have followed a protocol similar to OECD Guideline 402.[7]

- Test Animals: Healthy young adult albino rabbits are typically used.[2]
- Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[2]
- Application: The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[7]
- Dose Level: A limit test is often conducted at a dose of 2000 mg/kg body weight.

- Observation Period: Animals are observed for signs of toxicity and mortality for 14 days.<sup>[7]</sup>
- Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

## Irritation and Sensitization

These studies assess the potential of a substance to cause local inflammation of the skin or eyes upon contact, or to elicit an allergic response after repeated exposure.

### Skin Irritation

**Dipropyl adipate** is considered to be minimally irritating to the skin.<sup>[7]</sup> In studies with rabbits, undiluted **dipropyl adipate** and formulations containing up to 20% caused minimal to mild irritation.<sup>[7]</sup> A 21-day cumulative irritancy test showed moderate irritation with the undiluted material.<sup>[7]</sup>

Table 3: Skin Irritation of **Dipropyl Adipate**

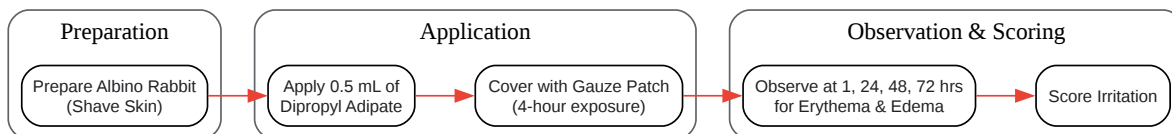
Species	Test	Concentration	Result	Reference
Rabbit	Primary Dermal Irritation	Undiluted	Minimally irritating	<sup>[7]</sup>
Human	24-hour patch test	Undiluted	No irritation	<sup>[7]</sup>
Human	21-day cumulative irritancy test	Undiluted	Moderately irritating	<sup>[7]</sup>
Human	Patch test	Formulations up to 20%	Minimal to mild irritation	<sup>[7]</sup>

Experimental Protocol: Acute Dermal Irritation (Based on OECD Guideline 404)

The skin irritation potential of **dipropyl adipate** is assessed using a protocol similar to OECD Guideline 404.<sup>[2]</sup>

- Test Animals: Healthy young adult albino rabbits with intact skin are used.<sup>[2]</sup>

- Application: A small amount (0.5 mL for liquids) of the test substance is applied to a small patch of shaved skin and covered with a gauze patch for a 4-hour exposure period.[8]
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8] The severity of the reactions is scored.



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*Experimental Workflow for Skin Irritation Testing.*

## Eye Irritation

Undiluted **dipropyl adipate** is considered to be, at most, a very mild and transient eye irritant.  
[7]

Table 4: Eye Irritation of **Dipropyl Adipate**

Species	Test	Concentration	Result	Reference
Rabbit	Eye Irritation	Undiluted	Very mild, transient irritant	[7]

Experimental Protocol: Acute Eye Irritation (Based on OECD Guideline 405)

The eye irritation potential of **dipropyl adipate** is evaluated using a protocol similar to OECD Guideline 405.[9]

- Test Animals: Healthy young adult albino rabbits are used.[3]
- Application: A small amount (0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[9]

- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[9] The severity of any lesions is scored.

## Skin Sensitization

**Dipropyl adipate** is not considered to be a skin sensitizer.[7] Formulations containing up to 20% **dipropyl adipate** did not cause sensitization in clinical tests.[7]

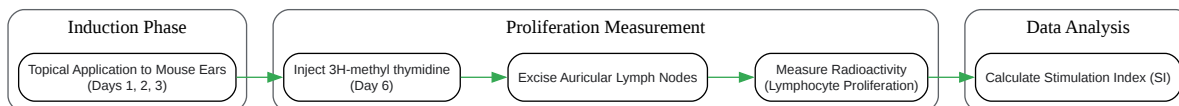
Table 5: Skin Sensitization of **Dipropyl Adipate**

Species	Test	Concentration	Result	Reference
Human	Clinical Tests	Formulations up to 20%	Not a sensitizer	[7]

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

A standard method to assess skin sensitization potential is the Murine Local Lymph Node Assay (LLNA), as described in OECD Guideline 429.[10]

- Test Animals: Mice are used for this assay.
- Application: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.
- Measurement: On day 6, the animals are injected with 3H-methyl thymidine. The draining auricular lymph nodes are excised, and the incorporation of the radioisotope is measured as an indicator of lymphocyte proliferation.
- Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of 3 or greater is considered a positive response for sensitization.



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*Experimental Workflow for the Local Lymph Node Assay.*

## Mutagenicity

Mutagenicity tests are conducted to assess the potential of a substance to cause genetic mutations. While specific mutagenicity data for **dipropyl adipate** is not readily available in the provided search results, a bacterial reverse mutation test (Ames test) for the related compound diethylhexyl adipate was negative.<sup>[7]</sup>

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used in vitro assay for mutagenicity.<sup>[11]</sup>

- **Test System:** Strains of the bacterium *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.
- **Exposure:** The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).<sup>[12]</sup>
- **Endpoint:** The number of revertant colonies (bacteria that have undergone a reverse mutation and can now grow on a medium lacking the essential amino acid) is counted. A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

## Repeated Dose Toxicity

Information on the repeated dose toxicity of **dipropyl adipate** is limited in the provided search results. For the related compound dibutyl adipate, a subchronic dermal toxicity study in rabbits showed a reduction in body weight gain at 1.0 ml/kg/day, but no effect at 0.5 ml/kg/day.[6]

Experimental Protocol: Repeated Dose 28-day Oral Toxicity Study (Based on OECD Guideline 407)

A 28-day repeated dose oral toxicity study is a common method to evaluate the effects of repeated exposure to a substance.[4]

- Test Animals: Typically, rats are used.
- Dosing: The test substance is administered orally (e.g., by gavage) to several groups of animals at different dose levels for 28 consecutive days. A control group receives the vehicle only.
- Observations: Animals are observed daily for signs of toxicity. Body weight, food, and water consumption are monitored regularly.
- Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.
- Pathology: All animals are subjected to a full necropsy, and organs are weighed and examined for gross and microscopic abnormalities.

## Conclusion

Based on the available toxicological data, **dipropyl adipate** demonstrates a low level of toxicity. It has low acute oral and dermal toxicity, is minimally irritating to the skin, and is at most a very mild, transient eye irritant. The available information does not suggest that it is a skin sensitizer or a mutagen. While data on repeated dose toxicity for **dipropyl adipate** is limited, studies on related adipates provide some insight into its potential long-term effects. This comprehensive toxicological profile supports the safe use of **dipropyl adipate** in its intended applications, including in cosmetic and personal care formulations. Further research into the repeated dose toxicity of **dipropyl adipate** could provide a more complete safety assessment.



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